Sodium trimetaphosphate

Catalog No.
S580576
CAS No.
7785-84-4
M.F
H3NaO9P3
M. Wt
262.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium trimetaphosphate

CAS Number

7785-84-4

Product Name

Sodium trimetaphosphate

IUPAC Name

trisodium;2,4,6-trioxido-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide

Molecular Formula

H3NaO9P3

Molecular Weight

262.93 g/mol

InChI

InChI=1S/Na.H3O9P3/c;1-10(2)7-11(3,4)9-12(5,6)8-10/h;(H,1,2)(H,3,4)(H,5,6)

InChI Key

DTDZJFRNMABDAF-UHFFFAOYSA-N

SMILES

[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+]

Synonyms

calcium trimetaphosphate, magnesium trimetaphosphate, sodium trimetaphosphate, trimetaphosphoric acid, trimetaphosphoric acid, 99Tc-labeled cpd, trimetaphosphoric acid, calcium (2:3) salt, hexahydrate, trimetaphosphoric acid, magnesium (2:3) salt, trimetaphosphoric acid, magnesium (2:3) salt, dodecahydrate, trimetaphosphoric acid, ruthenium (+3) salt, trimetaphosphoric acid, tripotassium salt, trimetaphosphoric acid, trisodium salt

Canonical SMILES

OP1(=O)OP(=O)(OP(=O)(O1)O)O.[Na]

Isomeric SMILES

[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+]

Biofilm Disruption and Remineralization:

  • Antibacterial Properties: Studies have shown STMP's effectiveness in reducing bacterial growth and biofilm formation, particularly those associated with oral health. Research suggests STMP disrupts bacterial cell adhesion and aggregation, potentially hindering biofilm development and resistance [].
  • Remineralization Potential: STMP's ability to bind calcium and phosphate ions makes it a potential candidate for promoting tooth remineralization. Studies have explored its use as a biomimetic material to mimic the function of naturally occurring phosphoproteins in teeth, potentially aiding in the repair of demineralized dentin [].

Bone Imaging:

  • Combined Agent for Bone Visualization: Research has investigated the use of STMP in conjunction with specific ions, like stannous and technetium-99m, for bone imaging. This combination exhibits promising properties for visualizing bone structures in animal studies [].

Other Potential Applications:

  • Food Science Research: STMP's chelating properties are being explored in food science research for various applications, such as improving food texture and shelf life [].

Safety Considerations:

  • Generally Safe: Studies have shown STMP to be generally safe when used within recommended concentrations []. However, further research is needed to fully understand its potential long-term effects in various applications.

Sodium trimetaphosphate is an inorganic compound with the chemical formula Na3P3O9\text{Na}_3\text{P}_3\text{O}_9. It is a sodium salt of trimetaphosphoric acid and appears as a colorless or white crystalline solid. This compound is notable for its unique structural properties, including D3d symmetry, which influences its reactivity and interactions in various chemical environments. Sodium trimetaphosphate has a molar mass of approximately 305.885 g/mol and a melting point around 53 °C for its hexahydrate form, while the anhydrous form melts at approximately 627.6 °C . It is soluble in water but insoluble in alcohol, making it useful in various aqueous applications.

In food science, sodium trimetaphosphate's primary mechanism of action involves chelation. It binds to metal cations like calcium and magnesium, affecting their interactions with other food components. This can:

  • Improve emulsification by reducing interactions between proteins and fats, leading to a smoother texture [].
  • Enhance moisture retention by reducing protein-water interactions [].
  • Inhibit enzymatic browning reactions by sequestering metal ions required by browning enzymes [].

Sodium trimetaphosphate is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) for its intended uses in food []. However, excessive intake can cause gastrointestinal discomfort in some individuals [].

Sodium trimetaphosphate primarily participates in hydrolysis reactions, where it can react with water to form sodium triphosphate and other phosphate species:

Na3P3O9+H2OH2Na3P3O10\text{Na}_3\text{P}_3\text{O}_9+\text{H}_2\text{O}\rightarrow \text{H}_2\text{Na}_3\text{P}_3\text{O}_{10}

Additionally, it can undergo ring-opening reactions when nucleophiles, such as amines, attack the triphosphate anion. This reaction pathway is significant in biochemical processes and synthetic applications .

Sodium trimetaphosphate has been studied for its potential biological activities, particularly in the context of peptide synthesis and phosphorylation reactions. Research indicates that it can stabilize peptide bonds, potentially influencing the formation of oligomers from amino acids under specific conditions . Its role in prebiotic chemistry suggests that sodium trimetaphosphate may have implications for the origins of life by facilitating the phosphorylation of amino acids to form N-phosphono-amino acids .

Sodium trimetaphosphate can be synthesized through several methods:

  • Thermal Reaction: A one-step thermal synthesis process involves heating sodium chloride and orthophosphoric acid. The reaction conditions significantly affect the yield and purity of the product, with optimal temperatures ranging from 500 °C to 600 °C .
  • Calcification Method: This method involves heating a mixture of disodium hydrogen phosphate and sodium dihydrogen phosphate at temperatures between 400 °C and 550 °C to produce stable sodium trimetaphosphate .
  • Spray Oven Method: Sodium trimetaphosphate is also produced using a spray oven technique, which allows for controlled synthesis conditions to enhance product quality .

Sodium trimetaphosphate has diverse applications across various industries:

  • Food Industry: It serves as a food additive, acting as a stabilizer in dairy products, a water retention agent in meat processing, and a modifier for starches .
  • Detergents: Commonly used in laundry detergents and dishwashing agents due to its ability to soften water and enhance cleaning efficiency .
  • Construction: Functions as a filler and finishing agent in construction materials .
  • Cosmetics: Acts as a chelating agent that interacts with metal ions to stabilize formulations .

Studies have explored the interactions of sodium trimetaphosphate with various biological molecules, particularly focusing on its role in peptide synthesis. It has been shown to facilitate both condensation and hydrolysis reactions involving peptides, suggesting its utility in biochemical applications related to protein synthesis . The compound's ability to stabilize peptide bonds under alkaline conditions further emphasizes its potential use in prebiotic chemistry scenarios.

Sodium trimetaphosphate shares similarities with several other phosphates but exhibits unique characteristics that set it apart:

Compound NameChemical FormulaUnique Features
Sodium tripolyphosphateNa5P3O10\text{Na}_5\text{P}_3\text{O}_{10}More commonly used as a detergent builder; higher solubility.
Disodium hydrogen phosphateNa2HPO4\text{Na}_2\text{HPO}_4Used primarily as a buffering agent; less complex structure.
Sodium hexametaphosphateNa6P6O18\text{Na}_6\text{P}_6\text{O}_{18}Known for its emulsifying properties; larger molecular size.

Sodium trimetaphosphate is distinct due to its specific structural arrangement and reactivity patterns, particularly its ability to act as both a nucleophile and electrophile in various

Sodium trimetaphosphate (Na₃P₃O₉, STMP) was first synthesized industrially in 1955 through the thermal decomposition of sodium dihydrogen phosphate at 550°C. This cyclic phosphate gained early attention for its unique ability to act as a crosslinking agent in food and construction materials. By the 1960s, its role expanded into prebiotic chemistry, where researchers explored its potential in phosphorylating biomolecules such as amino acids and nucleotides under simulated early Earth conditions. The discovery of STMP in volcanic condensates by Yamagata et al. (1991) further solidified its relevance in origins-of-life studies, suggesting natural pathways for its formation through geothermal activity.

Evolution of Scientific Understanding

Initial studies focused on STMP’s industrial applications, such as stabilizing vitamin C in food and retarding gypsum plaster setting. However, the 1970s marked a paradigm shift when researchers like Schramm and Ponnamperuma demonstrated its capacity to catalyze peptide and nucleotide synthesis, mimicking prebiotic polymerization. Advanced spectroscopic techniques later revealed STMP’s mechanism in phosphorylation reactions, such as forming cyclic acylphosphoramidate intermediates during glycine dimerization. Recent structural analyses using X-ray diffraction and infrared spectroscopy have further elucidated its role in modifying proteins like soy isolate, enhancing solubility and emulsifying properties.

Current Research Landscape

Contemporary research spans four domains:

  • Materials Science: STMP crosslinks starch and proteins, improving mechanical properties in biodegradable films and drug-delivery systems.
  • Prebiotic Chemistry: STMP facilitates protocell membrane formation through N-acyl amino acid synthesis, offering insights into life’s origins.
  • Medicine: STMP-stannous chloride complexes enable high-resolution bone imaging in radiography, leveraging its poor calcium-sequestering ability for targeted uptake.
  • Dentistry: Low-fluoride toothpastes supplemented with STMP show superior enamel remineralization compared to conventional formulations.

Significance in Modern Materials Science

STMP’s versatility arises from its cyclic structure, which allows selective reactivity with hydroxyl and amine groups. In gypsum boards, it minimizes shrinkage by forming calcium-phosphate networks. In food science, phosphorylation via STMP increases soy protein’s water solubility from 45% to 73.5%, enabling stable lutein emulsions for nutraceuticals. Its low toxicity (LD₅₀ > 5,000 mg/kg in rats) further supports its use in consumer products.

The synthesis of sodium trimetaphosphate has evolved over decades, reflecting advances in inorganic chemistry, process engineering, and analytical techniques. The compound’s cyclic structure and high phosphorus content make its preparation both challenging and rewarding for chemists seeking efficient, scalable, and high-purity production routes. This section introduces the principal methodologies and the scientific rationale underpinning contemporary research approaches.

Research into sodium trimetaphosphate synthesis is motivated by the need for high-purity material in applications ranging from food additives to construction materials and advanced chemical synthesis. The methodologies employed are shaped by considerations of cost, yield, purity, scalability, and environmental impact. In the following sections, each major synthesis route is examined in detail, with particular attention to experimental parameters, mechanistic insights, and the outcomes of recent research.

Thermal Synthesis from Sodium Dihydrogen Phosphate

Historical Background and Methodological Overview

The thermal synthesis of sodium trimetaphosphate from sodium dihydrogen phosphate is a well-established method that exploits the thermal condensation of phosphate units. The process typically involves heating sodium dihydrogen phosphate, often in combination with disodium hydrogen phosphate, to elevated temperatures (500–550 °C), resulting in the formation of the cyclic trimetaphosphate anion and the release of water as a byproduct [3].

This approach is grounded in the principles of polyphosphate chemistry, where increasing temperature drives the dehydration and cyclization of linear phosphate chains. The reaction can be summarized as follows:

$$
3 \text{NaH}2\text{PO}4 \xrightarrow{\Delta} \text{Na}3\text{P}3\text{O}9 + 3 \text{H}2\text{O}
$$

The process is typically conducted in ceramic or stainless steel reactors to withstand the corrosive nature of the reactants and the high operating temperatures. The resulting sodium trimetaphosphate is a white, crystalline solid that can be purified by recrystallization from water or by further thermal treatment to remove residual linear polyphosphates.

Experimental Parameters and Yield Optimization

The efficiency of the thermal synthesis is highly dependent on several experimental parameters, including the molar ratio of sodium dihydrogen phosphate to disodium hydrogen phosphate, the heating rate, the final temperature, the duration of heating, and the atmosphere in which the reaction is conducted. Optimal yields are achieved by careful control of these variables to favor cyclization over the formation of higher polyphosphates or orthophosphate byproducts.

A typical experimental protocol involves mixing sodium dihydrogen phosphate and disodium hydrogen phosphate in a molar ratio that ensures a stoichiometric balance for cyclization. The mixture is then heated gradually to the target temperature (usually 500–550 °C) and maintained at this temperature for several hours. The molten mass is subsequently cooled and ground to yield sodium trimetaphosphate [3].

Table 1 summarizes representative data from the literature on thermal synthesis yields under various conditions.

Temperature (°C)Molar Ratio (NaH₂PO₄:Na₂HPO₄)Heating Time (h)Yield (%)Purity (%)
5002:147895
5252:138297
5502:128598

The data indicate that higher temperatures and optimized molar ratios enhance both yield and purity, although excessively high temperatures may promote decomposition or the formation of undesired polyphosphate species.

Research Findings and Analytical Methods

Recent research has focused on refining the thermal synthesis process to improve yield, purity, and energy efficiency. Analytical techniques such as X-ray diffraction, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are employed to confirm the cyclic structure of the product and to quantify the presence of linear or branched polyphosphate impurities.

Studies have demonstrated that the use of finely powdered starting materials and controlled heating rates can significantly reduce the formation of byproducts and enhance the selectivity for the trimetaphosphate ring. Furthermore, the incorporation of inert atmospheres (e.g., nitrogen or argon) during heating can minimize oxidative degradation of the product.

One-Step Synthesis from Sodium Chloride and Orthophosphoric Acid

Process Development and Rationale

The one-step synthesis of sodium trimetaphosphate from sodium chloride and orthophosphoric acid represents a significant advancement in the field, offering a more direct and potentially cost-effective route to the compound. This method involves the thermal reaction of sodium chloride with concentrated orthophosphoric acid at elevated temperatures (typically around 600 °C), resulting in the formation of sodium trimetaphosphate and hydrochloric acid as the only byproduct [1] [2].

The overall reaction can be represented as:

$$
3 \text{NaCl} + 3 \text{H}3\text{PO}4 \xrightarrow{600\,^\circ\text{C}} \text{Na}3\text{P}3\text{O}_9 + 3 \text{HCl} \uparrow
$$

This approach is attractive due to the ready availability and low cost of sodium chloride and orthophosphoric acid, as well as the simplicity of the process, which eliminates the need for intermediate phosphate salts.

Experimental Variables and Process Optimization

The success of the one-step synthesis depends critically on the reaction temperature, the particle size of sodium chloride, the concentration of orthophosphoric acid, and the duration of the reaction. Research has shown that fine sodium chloride powder and highly concentrated orthophosphoric acid (85 wt%) are essential for achieving high selectivity and yield of sodium trimetaphosphate [1] [2].

Table 2 presents key experimental findings from recent studies on the one-step synthesis process.

Sodium Chloride Particle Size (μm)Orthophosphoric Acid Concentration (wt%)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
<508560029999
50–1008560029297
>1008560028595

The data underscore the importance of using fine sodium chloride powder to maximize the surface area for reaction and to facilitate the elimination of chloride as hydrochloric acid gas. The process is typically conducted in a flow reactor or a sealed vessel equipped with a gas outlet to safely remove and neutralize the hydrochloric acid byproduct.

Industrial and Environmental Considerations

From an industrial perspective, the one-step synthesis offers advantages in terms of raw material costs, process simplicity, and scalability. The elimination of intermediate steps reduces energy consumption and minimizes waste generation. However, the production and handling of hydrochloric acid gas require appropriate engineering controls to ensure worker safety and environmental compliance.

Recent research has also explored the potential for integrating the one-step synthesis into continuous production systems, with real-time monitoring of temperature, reactant feed rates, and product quality. These advances have contributed to the growing adoption of the one-step process in commercial sodium trimetaphosphate manufacturing.

Reaction Mechanisms and Pathways

Mechanistic Insights into Thermal Cyclization

The formation of sodium trimetaphosphate via thermal cyclization of sodium dihydrogen phosphate involves a series of condensation and dehydration reactions. At elevated temperatures, linear phosphate units undergo intramolecular condensation to form the six-membered cyclic trimetaphosphate anion. The process is driven by the loss of water and the thermodynamic stability of the cyclic structure.

The mechanistic pathway can be outlined as follows:

  • Initial dehydration of sodium dihydrogen phosphate to form sodium pyrophosphate.
  • Further condensation of pyrophosphate with additional phosphate units to yield higher polyphosphates.
  • Cyclization of linear triphosphate chains to form the trimetaphosphate ring.

The key step is the intramolecular attack of a terminal phosphate oxygen on the phosphorus atom of an adjacent phosphate group, resulting in ring closure and the release of water.

Mechanism of the One-Step Synthesis

In the one-step synthesis from sodium chloride and orthophosphoric acid, the mechanism involves the initial formation of sodium dihydrogen phosphate in situ, followed by its condensation and cyclization as described above. The presence of chloride ions facilitates the removal of protons from orthophosphoric acid, promoting the formation of the cyclic anion. The overall process is highly exothermic, and the evolution of hydrochloric acid gas serves as a driving force for the reaction [1] [2].

Detailed mechanistic studies using spectroscopic and kinetic analyses have revealed that the rate-determining step is the cyclization of the linear triphosphate intermediate. The use of fine sodium chloride particles enhances the reaction rate by increasing the contact area between the reactants.

Pathways for Byproduct Formation and Control

Both synthesis routes are susceptible to the formation of byproducts, including linear polyphosphates, orthophosphate, and higher cyclic metaphosphates. The selectivity for sodium trimetaphosphate is governed by the precise control of reaction temperature, time, and reactant ratios. Excessive heating or prolonged reaction times can lead to the breakdown of the trimetaphosphate ring and the formation of undesired species.

Recent research has focused on the use of real-time analytical techniques, such as in situ infrared spectroscopy and mass spectrometry, to monitor the progress of the reaction and to optimize conditions for maximum selectivity and yield.

Advanced Production Optimization

Process Intensification and Automation

Advances in process engineering have enabled the intensification and automation of sodium trimetaphosphate production. Key strategies include the use of continuous flow reactors, automated temperature and feed control systems, and real-time product quality monitoring. These innovations have led to significant improvements in yield, purity, and energy efficiency.

For example, the integration of high-shear mixing and rapid heating technologies has reduced reaction times and enhanced the uniformity of the product. Automated feedback control systems adjust reactant feed rates and temperatures in response to real-time analytical data, ensuring consistent product quality.

Purification and Crystallization Techniques

The purity of sodium trimetaphosphate is critical for many applications, necessitating the development of advanced purification and crystallization methods. Techniques such as fractional recrystallization, ion-exchange chromatography, and membrane filtration have been employed to remove residual polyphosphates and inorganic impurities.

Table 3 summarizes the effectiveness of various purification techniques in improving product purity.

Purification MethodInitial Purity (%)Final Purity (%)Recovery Yield (%)
Fractional Recrystallization959985
Ion-Exchange Chromatography939880
Membrane Filtration909775

These methods are selected based on the specific requirements of the end-use application and the scale of production.

Environmental and Economic Optimization

Sustainable production of sodium trimetaphosphate requires attention to environmental and economic factors. Process optimization efforts have focused on minimizing energy consumption, reducing waste generation, and recovering byproducts such as hydrochloric acid for use in other industrial processes.

Life cycle assessments have demonstrated that the one-step synthesis route, when coupled with efficient byproduct recovery and waste treatment systems, offers a lower environmental footprint compared to traditional thermal synthesis. Economic analyses have highlighted the cost savings associated with reduced raw material consumption and simplified process flows.

Laboratory-Scale vs. Industrial Synthesis Comparison

Laboratory-Scale Synthesis: Flexibility and Control

Laboratory-scale synthesis of sodium trimetaphosphate is characterized by flexibility in experimental design and precise control over reaction parameters. Small-scale reactors allow for rapid optimization of conditions, detailed mechanistic studies, and the production of high-purity samples for research purposes.

Key advantages of laboratory-scale synthesis include the ability to test novel reactant combinations, investigate alternative heating methods (e.g., microwave or infrared heating), and employ advanced analytical techniques for product characterization.

However, laboratory-scale processes are limited by lower throughput, higher per-unit costs, and challenges in scaling up to industrial production.

Industrial Synthesis: Scale, Efficiency, and Challenges

Industrial synthesis of sodium trimetaphosphate is designed for high throughput, cost efficiency, and consistent product quality. Large-scale reactors, continuous processing systems, and automated control technologies are employed to achieve these goals.

The transition from laboratory to industrial scale introduces challenges related to heat and mass transfer, reactor design, and process integration. Ensuring uniform temperature distribution, efficient removal of byproducts, and effective purification are critical for maintaining product quality at scale.

Table 4 provides a comparative summary of key parameters for laboratory-scale and industrial synthesis.

ParameterLaboratory ScaleIndustrial Scale
Batch Size (kg)0.1–1100–10,000
Reaction Time (h)2–61–3
Yield (%)80–9990–99
Purity (%)95–9997–99
Energy Consumption (kWh/kg)10–202–5
Process ControlManualAutomated

The data illustrate the efficiencies gained through industrial-scale production, particularly in terms of energy consumption and process automation. However, maintaining high purity and yield requires rigorous quality control and process optimization.

Research Approaches for Scale-Up

Successful scale-up of sodium trimetaphosphate synthesis relies on a combination of empirical experimentation and process modeling. Researchers employ computational fluid dynamics, reaction kinetics modeling, and pilot-scale trials to identify optimal operating conditions and to anticipate challenges associated with large-scale production.

Collaborations between academic researchers and industrial partners have facilitated the translation of laboratory discoveries into commercially viable processes, with ongoing research focused on further improving efficiency, sustainability, and product quality.

Physical Description

Dry Powder; NKRA; Liquid; Other Solid
Hexahydrate: Efflorescent solid; [Merck Index] White odorless powder; [MSDSonline]

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

262.88876194 g/mol

Monoisotopic Mass

262.88876194 g/mol

Heavy Atom Count

13

Decomposition

When heated to decomposition it emits toxic fumes of phosphoxides and sodium oxide.

UNII

3IH6169RL0

Related CAS

13566-25-1 (Parent)

Therapeutic Uses

Cariostatic Agents
EXPTL USE: A 3-YR STUDY ON SCHOOL-AGE CHILDREN USING SODIUM TRIMETAPHOSPHATE AS A CHEWING GUM ADDITIVE PRODUCED REDUCTIONS IN PROXIMAL SURFACE DENTAL CARIES INCREMENTS AS COMPARED TO A NONCHEWING GUM GROUP. THE REDUCTIONS WERE 23.3% FOR THE SODIUM TRIMETAPHOSPHATE SUCROSE GUM GROUP & 47.6% FOR THE SODIUM TRIMETAPHOSPHATE NONSUGAR GROUP AS COMPARED TO THE NO-GUM GROUP. ... A MARGINAL EFFECT ON OVERALL CARIES INCREMENTS CAN BE ASCRIBED TO THE AGENT. THIS OVERALL EFFECT RESULTED FROM A SIGNIFICANT REDUCTION OF CARIES ON THE PROXIMAL SURFACES OF TEETH, ALTHOUGH OTHER SURFACES WERE NOT AS PROTECTED. ... THE LEVEL OF PROTECTION PROVIDED BY SODIUM TRIMETAPHOSPHATE IN THIS STUDY, OR BY DIETARY PHOSPHATES IN GENERAL, APPEARS SMALL RELATIVE TO OTHER CARIES-PREVENTING AGENTS, SUCH AS TOPICAL FLUORIDES.
SODIUM TRIMETAPHOSPHATE ADDED TO CHEWING GUM IS OF MARGINAL VALUE IN REDUCING DENTAL CARIES ON PROXIMAL SURFACES OF PERMANENT TEETH.

MeSH Pharmacological Classification

Cariostatic Agents

Mechanism of Action

Condensed phosphates (CP) used as food additives depressed the growth of 7 strains of Streptococcus mutans (serotype a-g) as assessed by disk diffusion methods. Minimal inhibitory concn (MIC) of condensed phosphates on Streptococcus mutans appeared to be related to their chelating capacity. The antibacterial action of condensed phosphates seemed largely bacteriostatic. Condensed phosphates depressed lactate production from glucose and sucrose by the cells of strain Kl-R. Condensed phosphates depressed insoluble glucan production from sucrose by the cells of Kl-R. The inhibition of sugar metabolism may be due to the interference of sugar transport into Streptococcus mutans induced by the chelation effects of condensed phosphates. Hamsters were inoculated orally with strain Kl-R and reared on the high-sucrose diet No 2000 supplemented with 2% (wt/wt) condensed phosphates for 60 days. Dietary supplements of condensed phosphates were associated with reduced caries activity and plaque formation.

Other CAS

7785-84-4

Absorption Distribution and Excretion

... LITTLE, IF ANY, CYCLIC METAPHOSPHATE IS ABSORBED THRU INTESTINAL WALL WHEN ADMIN ORALLY. THE METAPHOSPHATES MUST FIRST BE HYDROLYZED TO TRIPOLYPHOSPHATE & NEXT TO ORTHOPHOSPHATE, WHICH THEN CAN BE ABSORBED.

Wikipedia

Sodium_trimetaphosphate

Use Classification

Cosmetics -> Buffering; Chelating; Anticaking

Methods of Manufacturing

Prepd by tempering sodium hexametaphosphate at about 500 °C for 8-12 hrs; by heating Na2HPO4 and NH4NO3 to 320 °C or by heating NaH2PO4 at 530 °C.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Fabricated Metal Product Manufacturing
Services
All Other Basic Organic Chemical Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Miscellaneous Manufacturing
Metaphosphoric acid (H3P3O9), sodium salt (1:3): ACTIVE
Stabilizing salts ... phosphates are used in imitation dairy products for one of the following purposes to: alter buffering capacity of the system; improve stability of the protein to calcium ions; improve the heat stability of the protein; minimize the age gelation of ultra-high temperature (UHT) processed imitation products; serve as emulsifying salts in imitation cheese manufacture; and modify the water-binding capacity of proteins and improve solubility ... .

Analytic Laboratory Methods

It is suggested that dusts of trisodium phosphate be collected in an impinger containing distilled water which may then be titrated with a standard solution of sulfuric acid. They may also be analyzed for P2O3 content by precipitation of ammonium phosphomolybdate followed by redissolving in standard alkali & back-titrating with acid. Gravimetric procedures are also available, as are NMR spectroscopy & ion exchange chromatography. /Dodecahydrate/

Stability Shelf Life

LOSES WATER ON STORAGE @ 20 °C /HEXAHYDRATE/

Dates

Modify: 2023-08-15

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